molecular formula C14H16F3NO3S B2625065 (4-(Methylsulfonyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1705771-93-2

(4-(Methylsulfonyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No. B2625065
CAS RN: 1705771-93-2
M. Wt: 335.34
InChI Key: JSOZRLNUVKRLFM-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . It is known for its diverse properties and is extensively employed in scientific research. Its application ranges from drug synthesis to material science.


Synthesis Analysis

There are several studies that have synthesized similar compounds. For instance, a study investigated the anti-nociceptive and anti-inflammatory effects of a new piperazine compound . Another study synthesized a series of novel derivatives containing piperazine structures .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “(4-(Methylsulfonyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone” and similar compounds could have potential applications in these areas in the future .

properties

IUPAC Name

(4-methylsulfonylpiperidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3NO3S/c1-22(20,21)10-6-8-18(9-7-10)13(19)11-4-2-3-5-12(11)14(15,16)17/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOZRLNUVKRLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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